

"Anti-inflammatory agent 82" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anti-inflammatory agent 82*

Cat. No.: *B15216360*

[Get Quote](#)

Technical Guide: Anti-inflammatory Agent 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 82 is a chemical compound identified as (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one. First described in the scientific literature in 1996, this molecule has been noted for its potential analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on its chemical structure, properties, and the putative experimental methodologies used for its initial biological characterization.

It is important to note that detailed experimental data and specific protocols from the primary source, a 1996 publication by Milyutin and colleagues in Pharmaceutical Chemistry Journal, are not widely accessible. Consequently, this guide synthesizes the available information and presents generalized experimental frameworks based on standard pharmacological practices.

Chemical Structure and Properties

The core structure of **Anti-inflammatory agent 82** is a piperazin-2-one ring substituted with a methyl group and an aroylmethylene group.

Chemical Name: (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

Table 1: Physicochemical Properties of **Anti-inflammatory Agent 82**

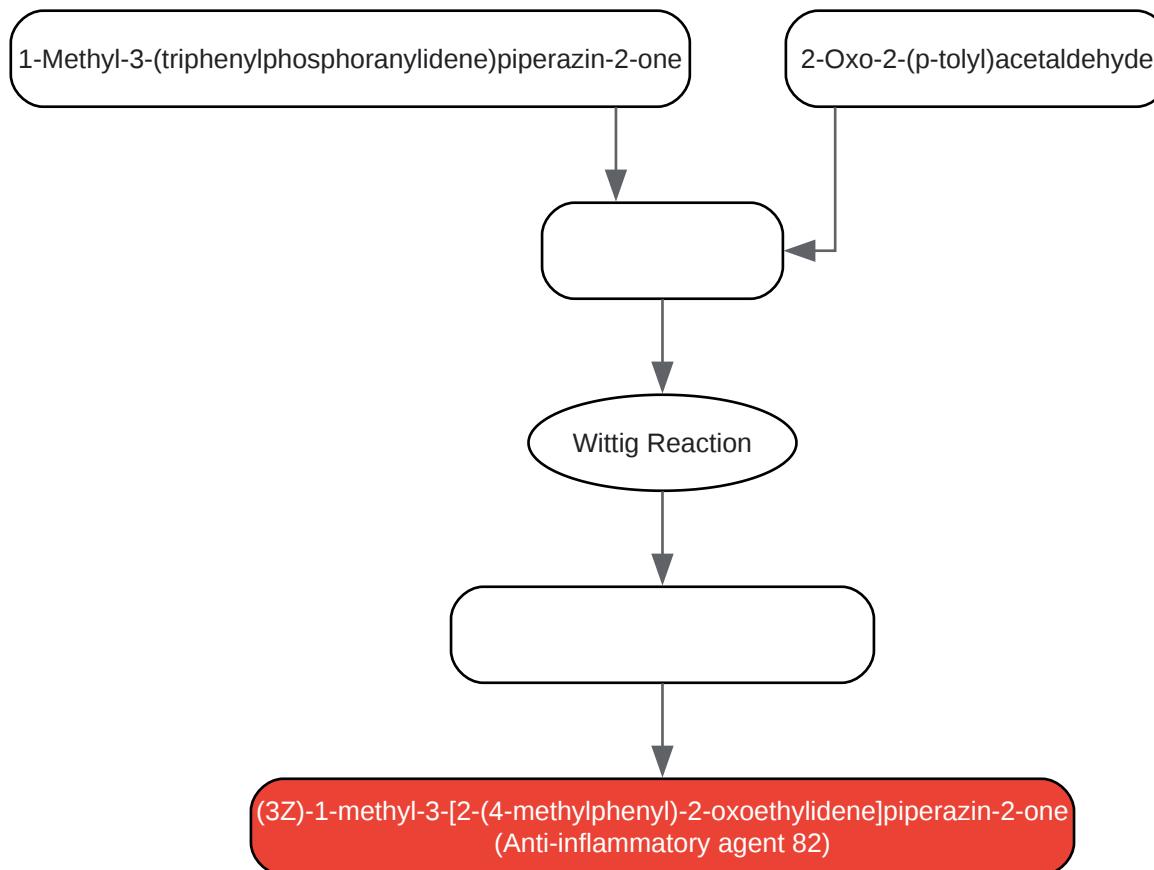
Property	Value	Source
CAS Number	178408-16-7	MedChemExpress, PubChem
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₂	MedChemExpress, PubChem
Molecular Weight	244.29 g/mol	MedChemExpress, PubChem
Canonical SMILES	CN1CCN=C(C1=O)\C=C\C(=O)C2=CC=C(C)C=C2	PubChem
InChI Key	KSTKBIKZMQMAMQ-XFXZXTDPSA-N	PubChem
Appearance	Data not available	-
Solubility	Data not available	-
Melting Point	Data not available	-

Biological Activity

Anti-inflammatory agent 82 is reported to possess both anti-inflammatory and analgesic activities. The extent of these activities and the dose-response relationships have not been detailed in accessible literature.

Table 2: Summary of Reported Biological Activities

Activity	Assay Type (Presumed)	Key Findings
Anti-inflammatory	Carrageenan-induced paw edema	Reported to have anti-inflammatory effects. Quantitative data (e.g., % inhibition of edema) is not available.
Analgesic	Hot plate test	Reported to have analgesic effects. Quantitative data (e.g., increase in latency time) is not available.


Postulated Experimental Protocols

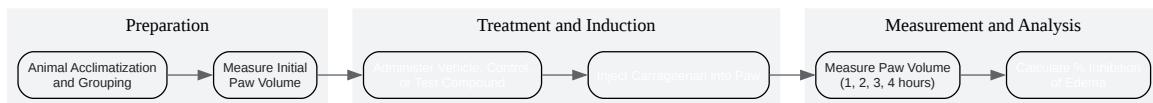
The following are detailed, generalized protocols for the types of experiments likely conducted to determine the anti-inflammatory and analgesic properties of **Anti-inflammatory agent 82**. These are based on standard pharmacological screening methods.

Synthesis of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

The synthesis of this compound is described as the interaction of 1-methyl-3-(triphenylphosphoranylidene)piperazin-2-one with 2-oxo-2-(p-tolyl)acetaldehyde.

- Workflow for the Synthesis of **Anti-inflammatory Agent 82**

[Click to download full resolution via product page](#)


Caption: Synthetic pathway for **Anti-inflammatory agent 82**.

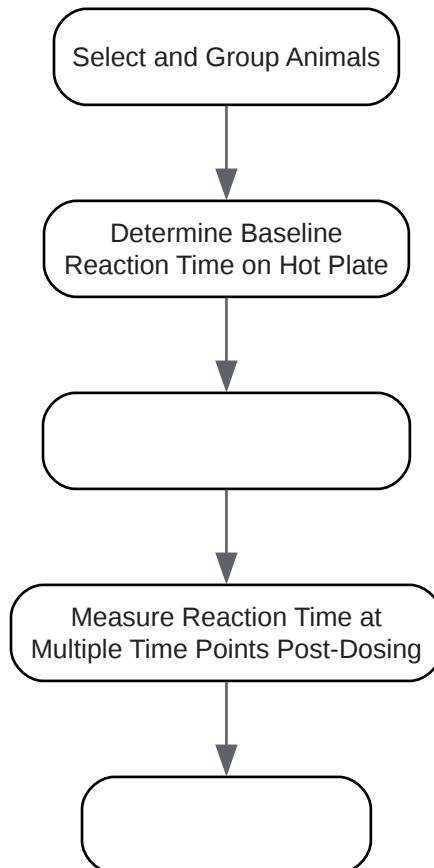
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.[\[1\]](#)

- Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
- Grouping: Animals are randomly divided into groups (n=6-8 per group):
 - Vehicle control group (e.g., saline or a suitable solvent).

- Positive control group (e.g., a known anti-inflammatory drug like indomethacin).
- Test groups receiving different doses of **Anti-inflammatory agent 82**.
- Procedure:
 - The initial volume of the right hind paw of each animal is measured using a plethysmometer.
 - The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
 - After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
 - Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
- Experimental Workflow for Carrageenan-Induced Paw Edema Assay

[Click to download full resolution via product page](#)

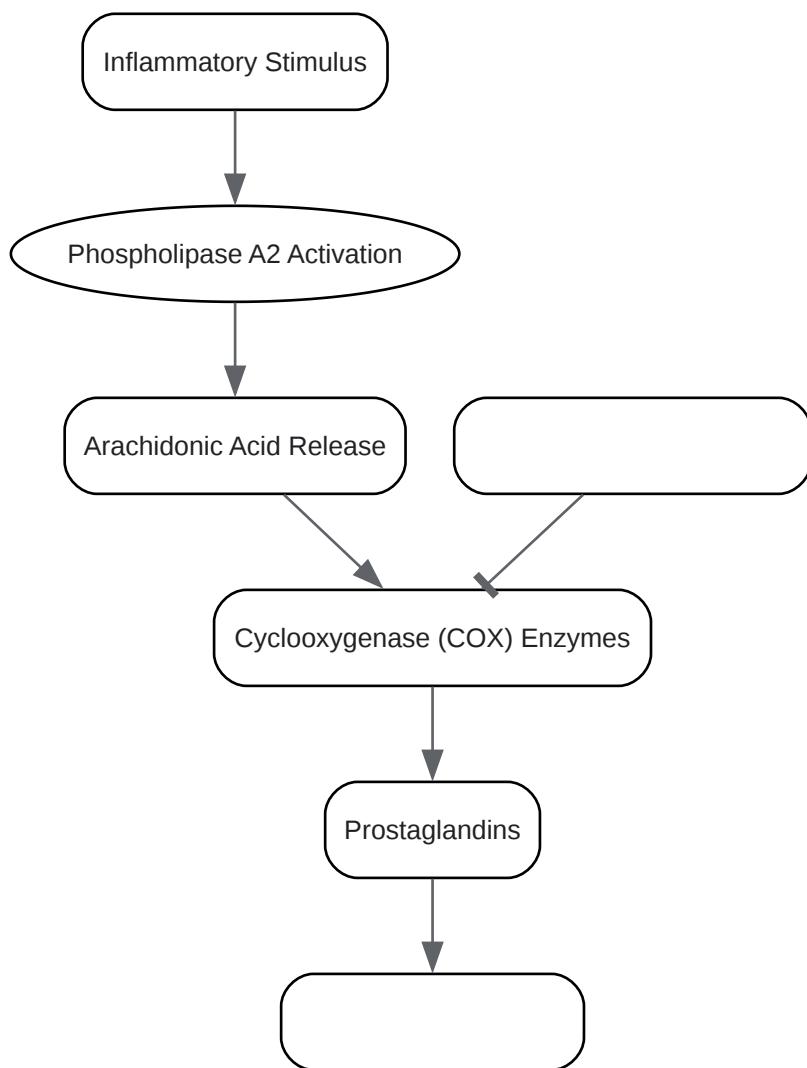

Caption: Workflow of the carrageenan-induced paw edema model.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[\[2\]](#)

- Animals: Mice (20-25 g) are commonly used.

- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure:
 - The baseline reaction time (latency) is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a pain response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
 - Animals are then treated with the vehicle, a positive control (e.g., morphine), or different doses of **Anti-inflammatory agent 82**.
 - The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
- Data Analysis: The increase in latency time compared to the baseline and the vehicle control group is calculated to determine the analgesic effect.
- Experimental Workflow for the Hot Plate Test


[Click to download full resolution via product page](#)

Caption: Workflow of the hot plate test for analgesia.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of **Anti-inflammatory agent 82**. It is plausible that, like many non-steroidal anti-inflammatory drugs (NSAIDs), its activity could be related to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, this remains speculative without direct experimental evidence.

- Hypothesized Anti-inflammatory Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

Anti-inflammatory agent 82, or (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one, presents a chemical scaffold with potential for development as an anti-inflammatory and analgesic therapeutic. However, the publicly available data on this compound is severely limited. The original research from 1996, which would contain the critical quantitative data and detailed experimental protocols, is not readily accessible. Further research is required to fully characterize its pharmacological profile, elucidate its mechanism of action, and determine its potential for therapeutic development. Researchers interested in this compound would need to re-synthesize it and perform a full panel of in vitro and in vivo studies to validate the initial findings and expand upon them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. inotiv.com [inotiv.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["Anti-inflammatory agent 82" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15216360#anti-inflammatory-agent-82-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com